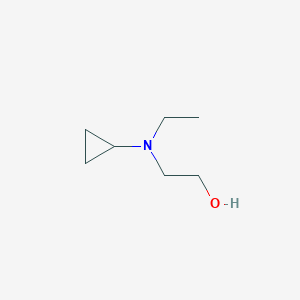

2-(N-Cyclopropyl-N-ethylamino)ethanol

Vue d'ensemble

Description

2-(N-Cyclopropyl-N-ethylamino)ethanol, also known as Cyclopropyl Ethyl Amine (CEA), is a cyclopropyl-substituted amino alcohol1. It has been identified as an important precursor for the synthesis of various drug molecules, including beta-blockers, HIV protease inhibitors, and anti-tumor agents1.

Synthesis Analysis

The synthesis of CEA is not explicitly mentioned in the search results. However, similar compounds can often be synthesized from related ketones and amines through a reductive amination process1.Molecular Structure Analysis

The molecular formula of 2-(N-Cyclopropyl-N-ethylamino)ethanol is C7H15NO1. The IUPAC name is 2-[cyclopropyl(ethyl)amino]ethanol1. The InChI is InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H31.

Chemical Reactions Analysis

The specific chemical reactions involving 2-(N-Cyclopropyl-N-ethylamino)ethanol are not detailed in the search results. However, as an amino alcohol, it likely participates in reactions typical of both amines and alcohols.Physical And Chemical Properties Analysis

CEA is a white to off-white crystalline powder1. It has a melting point of 54-56°C, a boiling point of 216-217°C, and a density of 1.02 g/cm³1. It is soluble in water, ethanol, and ether1.Applications De Recherche Scientifique

Application in Solution Chemistry

- Field : Solution Chemistry

- Application Summary : “2-(N-Cyclopropyl-N-ethylamino)ethanol” has been used in the study of aqueous binary mixtures. The study involved determining ultrasound speeds in these mixtures at various temperatures .

- Method of Application : Ultrasound speeds in 31 aqueous binary mixtures of 2-(ethylamino)ethanol (EEA) were experimentally determined over the entire composition range at 283.15, 288.15 and 303.15 K. Isentropic compressibilities were calculated by combining the ultrasound speed with density data .

- Results : The study found that the values for EEA increase with temperature. The results seem to support the idea that the driving force for hydrophobic hydration relies on solute-solvent hydrophilic interaction rather than on enhancing the water structure .

Application in Drug Synthesis

- Field : Pharmaceutical Chemistry

- Application Summary : “2-(N-Cyclopropyl-N-ethylamino)ethanol” has been identified as an important precursor for the synthesis of various drug molecules, including beta-blockers, HIV protease inhibitors, and anti-tumor agents.

- Method of Application : This compound can be synthesized from cyclopropyl ethyl ketone and ethylamine through a reductive amination process.

- Results : The resulting compound has been studied for its potential use in asymmetric synthesis and as a resolving agent.

Application in Organic Building Blocks

- Field : Organic Chemistry

- Application Summary : “2-(N-Cyclopropyl-N-ethylamino)ethanol” is used as an organic building block in the synthesis of various organic compounds .

- Method of Application : The specific method of application would depend on the particular organic compound being synthesized .

- Results : The resulting organic compounds can be used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .

Application in Biotechnology

- Field : Biotechnology

- Application Summary : “2-(N-Cyclopropyl-N-ethylamino)ethanol” has potential applications in biotechnology.

- Method of Application : The specific method of application would depend on the particular biotechnological process or product.

- Results : The use of this compound in biotechnology could lead to the development of new and more effective biotechnological products or processes.

Application in Cross-linking Reagents

- Field : Biochemistry

- Application Summary : “2-(N-Cyclopropyl-N-ethylamino)ethanol” can be used as a cross-linking reagent in the field of biochemistry .

- Method of Application : The specific method of application would depend on the particular biochemical process or product .

- Results : The use of this compound in biochemistry could lead to the development of new and more effective biochemical products or processes .

Application in Environmental Chemistry

- Field : Environmental Chemistry

- Application Summary : “2-(N-Cyclopropyl-N-ethylamino)ethanol” has potential applications in environmental chemistry.

- Method of Application : The specific method of application would depend on the particular environmental process or product.

- Results : The use of this compound in environmental chemistry could contribute to the development of more sustainable and environmentally friendly chemical processes.

Safety And Hazards

CEA has been demonstrated to be safe and non-toxic in various scientific experiments1. No serious side effects have been reported in animals or humans at doses below 500 mg/kg1. However, as with any chemical substance, proper handling and safety measures should be taken to prevent any potential harm2.

Orientations Futures

The future directions of 2-(N-Cyclopropyl-N-ethylamino)ethanol are not explicitly mentioned in the search results. However, given its role as a precursor for the synthesis of various drug molecules, it is likely to continue to be an area of interest in pharmaceutical research1.

Propriétés

IUPAC Name |

2-[cyclopropyl(ethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTKKLUKHAEPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Cyclopropyl-N-ethylamino)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

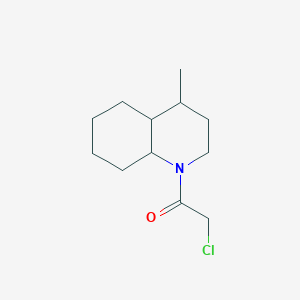

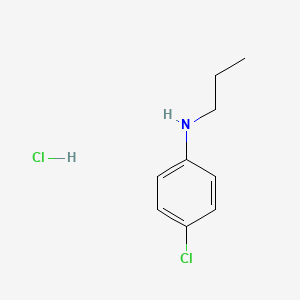

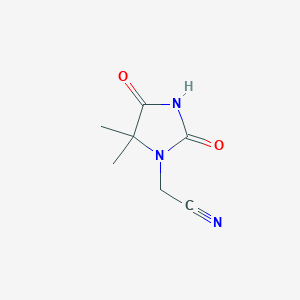

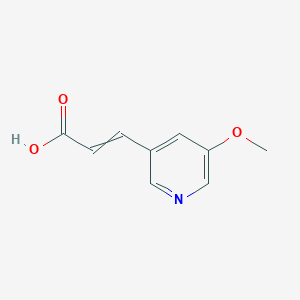

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)

![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)

![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)